Orthogonal Dual Protecting-Group Architecture vs. Single-Protection Tetrahydropyridazine Analogs
CAS 952183-06-1 is the only commercially available tetrahydropyridazine building block that simultaneously carries a Boc carbamate (acid-labile) at N2 and an ethyl ester (saponifiable or reducible) at N1. The Boc-protected analog without N1 substitution (CAS 154972-37-9) has zero hydrogen-bond acceptors from side-chain carbonyls and only 2 H-bond acceptors total, while the target compound has 5 H-bond acceptors (including ester and carbamate carbonyls), enabling differential chromatographic purification and solubility tuning . The free acid comparator CAS 952183-19-6 requires activation (e.g., HATU, EDC) for amide coupling, while the target compound can be directly reduced (LiAlH₄, DIBAL-H) or transesterified, providing access to a distinct reaction manifold . This orthogonality eliminates the need for sequential protection/deprotection cycles that are required when using mono-functional analogs, directly reducing step count in library synthesis .
| Evidence Dimension | Number of orthogonal reactive handles and synthetic versatility |
|---|---|
| Target Compound Data | 2 orthogonal protecting groups (Boc at N2, ethyl ester at N1); 5 H-bond acceptors; 3 rotatable bonds; LogP 1.80; TPSA 59.08 Ų |
| Comparator Or Baseline | CAS 154972-37-9: 1 protecting group (Boc only), 2 H-bond acceptors, MW 186.25 . CAS 952183-19-6: 1 orthogonal protecting group (Boc + free carboxylic acid), MW 244.29 . CAS 5740-50-1: 1 protecting group (ethyl carbamate), MW 158.20 . |
| Quantified Difference | Target compound has 5 H-bond acceptors vs. 2 for CAS 154972-37-9 (2.5× more); Rotatable bonds: 3 vs. 0–1 for simpler analogs; MW 272.34 vs. 158–244 range for comparators (1.12–1.72× greater). |
| Conditions | Computational chemistry prediction; vendor-verified analytical data (Chemscene) |
Why This Matters
Enables divergent synthesis from a single intermediate—acidic Boc deprotection and ester hydrolysis can be performed independently or sequentially—collapsing multi-step sequences by 1–2 steps compared to single-protection analogs when constructing substituted tetrahydropyridazine libraries.
